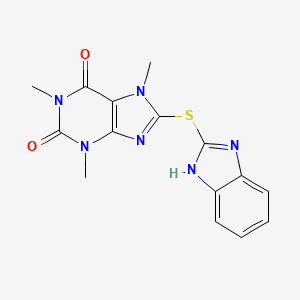![molecular formula C21H26N4O3 B5587466 7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)
7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a part of a series of synthetic chemicals designed for various biological and chemical applications. The research available does not directly discuss this specific compound but relates to similar structures which are often studied for their biological activities and chemical properties.
Synthesis Analysis
Synthesis involves complex reactions including Michael addition, cyclization, and condensation steps. Compounds like these are generally synthesized to explore their potential as antibacterial, antihypertensive, or muscarinic agents. For instance, similar structures have been synthesized using methodologies like Ritter reaction and cyclization of oximes with diazo compounds under mild conditions which obviate the need for oxidants (Odagiri et al., 2013), (Shi et al., 2013).
Molecular Structure Analysis
The molecular structure is often elucidated using techniques such as NMR, IR, and mass spectrometry. The structure generally contains multiple rings including diazaspiro and quinazolinone frameworks which contribute to the molecule's unique properties (Fun et al., 2011).
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions, such as diazotization, cycloaddition, and reactions involving nitrones and diazo compounds. These reactions are crucial for modifying the chemical structure to enhance biological activity or to study mechanism of action (Huang et al., 1996), (Zhou et al., 2022).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are integral to understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
Chemical properties include reactivity with other chemicals, stability under various conditions, and the ability to undergo specific chemical transformations. The compound's reactivity can be explored through its participation in reactions like Ritter reaction and cycloaddition with nitrones, which can yield diverse and structurally complex products (Rozhkova et al., 2013).
Applications De Recherche Scientifique
Antibacterial Activity
Novel compounds similar to 7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one have shown potent antibacterial activity against respiratory pathogens, including gram-positive and gram-negative strains, as well as multidrug-resistant and quinolone-resistant bacteria. These compounds demonstrate efficacy in treating respiratory tract infections (Odagiri et al., 2013).
Antimicrobial and Cytotoxic Potential
Some derivatives of this compound have been synthesized with potential antimicrobial and cytotoxic activities. These include compounds targeting hormone-dependent breast carcinoma and colon carcinoma cell lines, showing varying degrees of susceptibility and inhibition (Devi et al., 2013).
Antihypertensive Activity
Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to this compound, have been prepared for screening as antihypertensive agents. These compounds showed promising results in animal models, specifically targeting alpha-adrenergic receptors and demonstrating potential in lowering blood pressure (Caroon et al., 1981).
Anticancer and Antidiabetic Activities
Spirothiazolidines analogs derived from compounds similar to 7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one have shown significant anticancer activities against human breast and liver carcinoma cell lines. Some of these compounds also exhibited promising antidiabetic activities, indicating their therapeutic potential in both cancer and diabetes treatment (Flefel et al., 2019).
Propriétés
IUPAC Name |
3-methyl-7-(6-oxo-7-propan-2-yl-2,7-diazaspiro[4.5]decane-2-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14(2)25-9-4-7-21(20(25)28)8-10-24(12-21)18(26)15-5-6-16-17(11-15)22-13-23(3)19(16)27/h5-6,11,13-14H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZKIPJXFOIOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2(C1=O)CCN(C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5587384.png)

![2-ethyl-N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5587400.png)
![(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587409.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)
![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)
![1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)
![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)
![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)
![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)
